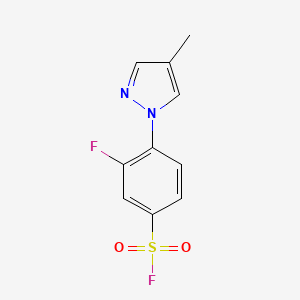
3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonylfluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonyl fluoride is an organic compound that features a benzene ring substituted with a fluorine atom, a sulfonyl fluoride group, and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common approach is to start with a fluorobenzene derivative, which undergoes sulfonylation to introduce the sulfonyl fluoride group. The pyrazole ring can be introduced through a coupling reaction with a suitable pyrazole derivative under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The pyrazole ring can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl fluoride group in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield sulfonamides or sulfonates, while coupling reactions can produce more complex heterocyclic compounds.
Applications De Recherche Scientifique
3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Mécanisme D'action
The mechanism of action of 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonyl fluoride depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another pyrazole derivative with different substituents.
Uniqueness
3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonyl fluoride is unique due to the presence of both a fluorine atom and a sulfonyl fluoride group, which can impart distinct chemical reactivity and biological activity compared to similar compounds.
This detailed article provides an overview of the compound 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonyl fluoride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H8F2N2O2S |
|---|---|
Poids moléculaire |
258.25 g/mol |
Nom IUPAC |
3-fluoro-4-(4-methylpyrazol-1-yl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C10H8F2N2O2S/c1-7-5-13-14(6-7)10-3-2-8(4-9(10)11)17(12,15)16/h2-6H,1H3 |
Clé InChI |
WCZQWJUBISKMDP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(N=C1)C2=C(C=C(C=C2)S(=O)(=O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


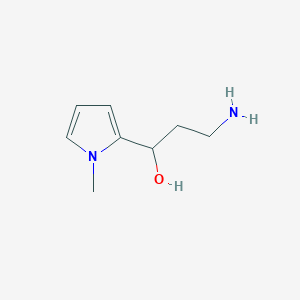
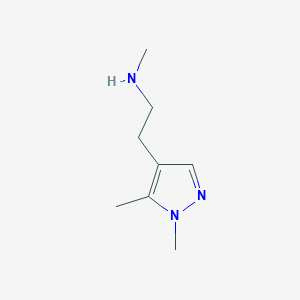

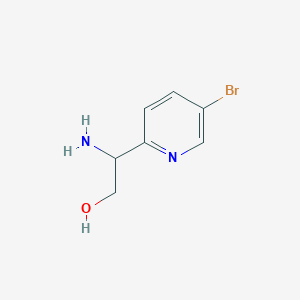
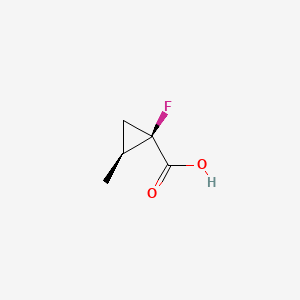
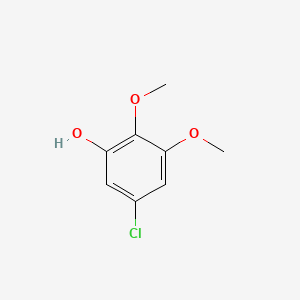
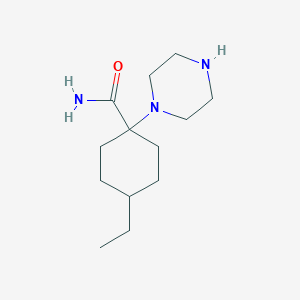
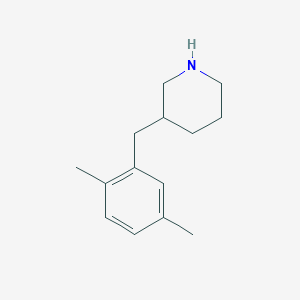
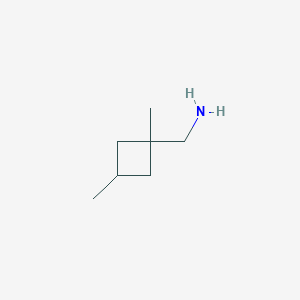
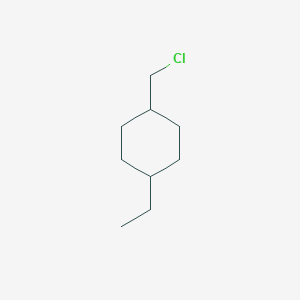
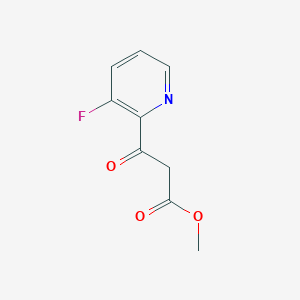

![7,7-Dimethyl-2,3a,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride](/img/structure/B13617497.png)

